molecular formula C10H13BrFNS B1415904 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine CAS No. 1997725-32-2

1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine

Cat. No.: B1415904
CAS No.: 1997725-32-2
M. Wt: 278.19 g/mol
InChI Key: PHEYWEZHSKIQSQ-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine is a heterocyclic compound featuring a piperidine core substituted with a fluorine atom at the 4-position and a 5-bromothiophen-2-ylmethyl group at the 1-position. The bromothiophene moiety introduces halogenated aromaticity, while the fluorinated piperidine enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and materials science applications . Its synthesis typically involves alkylation or nucleophilic substitution reactions, as seen in analogous piperidine-thiophene derivatives .

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-fluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNS/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEYWEZHSKIQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine is being investigated for its potential as a therapeutic agent. Preliminary studies suggest it may interact with various biological targets, including enzymes and receptors, which could lead to novel treatments for diseases such as cancer and neurological disorders .

Table 1: Potential Therapeutic Applications

Application AreaDescription
Cancer TreatmentInvestigated for cytotoxic effects on cancer cell lines, particularly colon and lung cancers .
Neurological DisordersPotential as an antagonist for AMPA receptors, relevant in epilepsy research .
Antimicrobial ActivityExhibits moderate antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus .

Biological Research

The compound's biological activities are under extensive study. It has shown promise in enzyme inhibition assays, which are critical for understanding its potential therapeutic roles. For instance, derivatives of this compound have been evaluated for their ability to inhibit specific enzymes linked to cancer progression .

Case Study: Anticancer Activity
A study highlighted that related compounds exhibited significant cytotoxicity against human colon cancer cells, with IC50 values comparable to established chemotherapeutics like etoposide . This suggests that this compound could be a candidate for further development in anticancer therapies.

Industrial Applications

In addition to its medicinal uses, this compound is also valuable in the development of new materials and chemical processes. Its structural features make it a useful building block in organic synthesis, potentially leading to the creation of more complex molecules with desired properties .

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine-Thiophene Derivatives

The following table highlights key structural analogs, emphasizing substituent differences and their implications:

Compound Name Molecular Formula Substituents on Piperidine/Thiophene Key Properties/Applications Reference
1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine C₁₀H₁₂BrFN₂S 4-Fluoro, 5-bromo-thiophene Enhanced lipophilicity; potential CNS activity
1-[(4-Bromothiophen-2-yl)methyl]piperidine (QA-9318) C₁₀H₁₃BrN₂S Unsubstituted piperidine, 4-bromo-thiophene Lower polarity; used in ligand design
1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-ol hydrochloride (HC-4252) C₁₁H₁₆BrClN₂OS 4-Hydroxy-piperidine, 4-bromo-thiophene Increased solubility; ionizable hydroxyl group
2-(5-Bromothiophen-2-yl)piperazine (OS-2197) C₈H₁₀BrN₂S Piperazine backbone, 5-bromo-thiophene Flexible amine for receptor binding
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine C₁₅H₁₅ClFN₂O₂S Sulfonyl linker, pyrrole substituent Antagonist activity in receptor studies

Key Observations :

  • Halogen Position : The 5-bromo substitution on thiophene (target compound) vs. 4-bromo in QA-9318 alters steric and electronic profiles, impacting binding affinity in receptor-ligand interactions .
  • Piperidine Substitution : The 4-fluoro group in the target compound enhances metabolic stability compared to hydroxylated analogs like HC-4252, which may undergo faster oxidation .
  • Backbone Flexibility : Piperazine derivatives (e.g., OS-2197) offer greater conformational flexibility than rigid piperidine cores, influencing pharmacokinetics .

Biological Activity

1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with a bromothiophene moiety and a fluorine atom, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The compound can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. Its structure allows for diverse chemical modifications, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may modulate the activity of certain proteins involved in signaling pathways, particularly those linked to inflammatory responses and cancer progression .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antiinflammatory Inhibits NF-kB signaling pathways, which play a significant role in inflammation and cancer .
Antitumor Potential Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Receptor Modulation Acts as a modulator of various receptors, potentially influencing neurotransmitter systems and pain pathways .

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Inflammatory Response : A study investigating the compound's effect on macrophages found that it inhibited the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
  • Neuropharmacological Effects : Research indicated that this compound could influence serotonergic and dopaminergic systems, suggesting potential applications in treating mood disorders or neurodegenerative diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the piperidine ring and thiophene moiety can significantly affect its biological activity. For example:

  • Substituting different halogens on the thiophene ring altered its binding affinity to target receptors.
  • Variations in the fluorine substitution pattern on the piperidine ring influenced the compound's lipophilicity and bioavailability, adhering to Lipinski's Rule of Five for drug-like properties .

Q & A

Q. What synthetic strategies are effective for preparing 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, benzoylpiperidine analogs are synthesized via a two-step process: (1) coupling of bromothiophene derivatives with piperidine precursors using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile, and (2) purification via column chromatography with hexane/ethyl acetate gradients (e.g., 5:5 ratio) . Optimizing reaction time (12–24 hours) and temperature (60–80°C) improves yields (75–84%). Post-synthesis, HPLC (C18 column, 254 nm detection) ensures purity (>95%) by monitoring retention times (~13 minutes) .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Assign chemical shifts to confirm substituent positions. For example, the 4-fluoropiperidine moiety shows characteristic splitting patterns (e.g., δ 4.2–4.5 ppm for fluorinated CH₂ groups) .
  • X-ray crystallography : Resolves spatial configurations, as demonstrated for fluorophenyl-piperidine derivatives (data-to-parameter ratio = 11.3, R factor = 0.038) .
  • Elemental analysis : Compare theoretical vs. experimental C/H/N values. Discrepancies ≤0.3% indicate acceptable purity (e.g., FG 8032: Calc’d C 65.66%, Found 65.53%) .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H313: harmful if inhaled) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal (P501 guidelines) .
  • Emergency response : For spills, use inert absorbents (e.g., vermiculite) and avoid water (P303+P361+P353) .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer : Discrepancies (e.g., C/H/N deviations in compound 22b: Calc’d C 72.1%, Found 71.8%) may arise from:
  • Sample hygroscopicity : Dry samples under vacuum (40°C, 24 hours) before analysis .
  • Incomplete purification : Re-crystallize using solvent mixtures (e.g., EtOAc/hexane) .
  • Instrument calibration : Validate with certified reference standards (e.g., sulfanilamide) .
    Example Table :
Compound IDC (Calc’d)C (Found)H (Calc’d)H (Found)
FG 803265.66%65.53%6.89%6.81%

Q. What methodologies are recommended for evaluating the biological activity of this compound in receptor binding studies?

  • Methodological Answer :
  • In vitro assays : Use radioligand displacement (e.g., [³H]spiperone for dopamine D2 receptors) .
  • Dose-response curves : Test concentrations from 1 nM to 10 µM to calculate IC₅₀ values.
  • Selectivity profiling : Cross-screen against related receptors (5-HT, σ) to assess specificity .
  • Data interpretation : Normalize results to reference ligands (e.g., haloperidol) and use nonlinear regression for Ki calculations .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., dopamine D2).
  • ADME prediction : SwissADME evaluates logP (optimal range: 2–5), aqueous solubility, and CYP450 interactions .
  • SAR analysis : Modify substituents (e.g., replacing bromothiophene with chlorothiophene) to balance potency and metabolic stability .

Data Contradiction Analysis

Q. How to resolve conflicting NMR and X-ray data regarding substituent orientation?

  • Methodological Answer :
  • Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Compare coupling constants (e.g., J = 8–10 Hz for axial vs. equatorial fluorine) .
  • Crystallographic refinement : Check for disorder in X-ray data (e.g., occupancy < 95%) and re-refine with SHELXL .

Experimental Design Considerations

Q. What controls are essential when assessing compound stability under varying pH and temperature?

  • Methodological Answer :
  • pH stability : Incubate samples in buffers (pH 1–13) at 37°C for 24 hours, then analyze via LC-MS for degradation products .
  • Thermal stability : Use DSC/TGA to identify decomposition temperatures (e.g., >200°C for fluoropiperidines) .
  • Positive controls : Include structurally similar compounds with known stability profiles (e.g., 4-fluoropiperidine derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine
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1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine

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